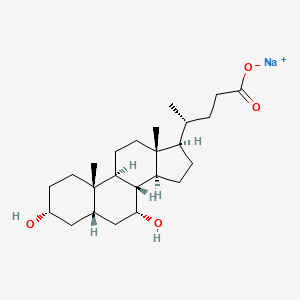

Sodium chenodeoxycholate

Descripción general

Descripción

Sodium chenodeoxycholate is a bile salt derived from chenodeoxycholic acid, a primary bile acid found in the liver. It plays a crucial role in the digestion and absorption of fats by forming micelles with lipids, facilitating their breakdown and absorption in the intestines .

Métodos De Preparación

Synthetic Routes and Reaction Conditions: Sodium chenodeoxycholate is synthesized from chenodeoxycholic acid through a neutralization reaction with sodium hydroxide. The reaction typically involves dissolving chenodeoxycholic acid in a suitable solvent, such as ethanol, and then adding sodium hydroxide to form the sodium salt .

Industrial Production Methods: Industrial production of this compound involves large-scale synthesis using similar neutralization reactions. The process is optimized for high yield and purity, often involving crystallization and purification steps to ensure the final product meets quality standards .

Types of Reactions:

Oxidation: this compound can undergo oxidation reactions, particularly at the hydroxyl groups, leading to the formation of ketones or carboxylic acids.

Reduction: Reduction reactions can convert the hydroxyl groups to hydrogen atoms, forming deoxycholic acid derivatives.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

Substitution: Reagents like thionyl chloride or phosphorus tribromide are employed for substitution reactions.

Major Products:

Oxidation: Formation of ketones or carboxylic acids.

Reduction: Formation of deoxycholic acid derivatives.

Substitution: Formation of halogenated or alkylated derivatives.

Aplicaciones Científicas De Investigación

Gastrointestinal Health

Irritable Bowel Syndrome Treatment

Sodium chenodeoxycholate has been studied for its potential therapeutic effects in patients with irritable bowel syndrome (IBS). Research indicates that it can accelerate colonic transit and improve bowel function. In a study involving healthy volunteers and IBS patients, this compound was administered at doses of 500 mg and 1000 mg over four days. The results showed a significant increase in stool frequency and a decrease in stool consistency, indicating its laxative properties .

Mechanism of Action

The mechanism by which this compound affects bowel function is linked to its role as a natural laxative. It influences bile acid homeostasis and may interact with specific genetic variations that affect individual responses to treatment .

Drug Delivery Systems

Absorption Enhancer

this compound has been utilized as an absorption enhancer in drug formulation. Its ability to modify the permeability of biological membranes makes it valuable in developing oral and transdermal drug delivery systems. For instance, studies have shown that incorporating this compound in perfusion solutions significantly increases the colonic absorption of oxalate, suggesting its potential role in enhancing the bioavailability of co-administered drugs .

Micellar Systems

Research into the structural properties of this compound has revealed its capacity to form micellar aggregates, which can solubilize hydrophobic compounds. This characteristic is crucial for improving the solubility and stability of poorly soluble drugs, thereby enhancing their therapeutic efficacy .

Metabolic Studies

Cholesterol Solubilization

The compound plays a significant role in cholesterol metabolism. Studies have demonstrated that this compound exhibits distinct cholesterol-solubilizing capacities compared to other bile salts. This property is essential for understanding lipid digestion and absorption processes in the gastrointestinal tract .

Oxalate Absorption Studies

In metabolic studies, this compound has been shown to enhance oxalate absorption from the colon significantly. This finding is particularly relevant for conditions such as enteric hyperoxaluria, which can occur after ileal resection or in certain gastrointestinal disorders .

Case Study 1: this compound in IBS Treatment

A double-blind randomized study assessed the effects of this compound on colonic transit times in patients with constipation-predominant IBS. Participants receiving this compound demonstrated improved bowel movement frequency and consistency compared to placebo groups, supporting its use as a therapeutic agent for IBS .

Case Study 2: Enhancing Drug Absorption

In a clinical trial involving patients with chronic liver disease, this compound was incorporated into perfusion solutions to evaluate its effect on oxalate absorption. The results showed a fivefold increase in oxalate absorption when this compound was present, illustrating its potential as an absorption enhancer in drug formulations .

Mecanismo De Acción

Sodium chenodeoxycholate exerts its effects by forming micelles with lipids, which enhances the solubilization and absorption of fats in the intestines. It also activates nuclear receptors such as the farnesoid X receptor, which plays a role in regulating cholesterol metabolism and bile acid synthesis .

Comparación Con Compuestos Similares

Cholic Acid: Another primary bile acid with three hydroxyl groups, compared to the two in chenodeoxycholic acid.

Ursodeoxycholic Acid: An epimer of chenodeoxycholic acid with a hydroxyl group in a different position.

Deoxycholic Acid: A secondary bile acid formed by the dehydroxylation of cholic acid

Uniqueness: Sodium chenodeoxycholate is unique due to its specific hydroxylation pattern, which influences its solubility and interaction with lipids. This makes it particularly effective in forming micelles and facilitating lipid digestion .

Actividad Biológica

Sodium chenodeoxycholate (Na-CDCA) is a bile acid that has garnered attention for its diverse biological activities, particularly in the gastrointestinal system and its potential therapeutic applications. This article delves into the biological activity of Na-CDCA, supported by various studies and findings.

Na-CDCA exhibits several mechanisms of action that contribute to its biological activity:

- Gastrointestinal Motility : Na-CDCA has been shown to accelerate colonic transit. In a study involving healthy volunteers, doses of 500 mg and 1000 mg were administered, resulting in significant improvements in gastrointestinal transit times compared to placebo .

- Antimicrobial Properties : Bile salts, including Na-CDCA, have demonstrated antimicrobial effects. They enhance the sensitivity of bacteria such as Acinetobacter baumannii to antibiotics, potentially resensitizing multidrug-resistant strains when used in combination with antibiotics like ciprofloxacin and gentamicin .

- Oxalate Absorption : Research indicates that Na-CDCA increases colonic absorption of oxalate significantly, which may have implications for conditions like hyperoxaluria .

- Bile Acid Malabsorption : Na-CDCA influences bile acid malabsorption, which can affect conditions such as diarrhea-predominant irritable bowel syndrome (IBS-D). It has been shown to have opposite effects compared to bile acid sequestrants, impacting colonic transit and fecal parameters .

Clinical Applications

Na-CDCA's biological activities suggest several clinical applications:

- Gallstone Dissolution : Na-CDCA is known for its ability to dissolve cholesterol gallstones through its emulsifying properties, which facilitate the solubilization of cholesterol .

- Irritable Bowel Syndrome (IBS) : In patients with IBS-C (constipation-predominant IBS), Na-CDCA has been shown to improve bowel function and accelerate colonic transit, indicating its potential as a therapeutic agent in managing IBS symptoms .

Study on Colonic Transit

In a double-blind placebo-controlled study involving 60 healthy volunteers, participants received either placebo or Na-CDCA (500 mg or 1000 mg) for four days. The results indicated that both doses significantly accelerated overall colonic transit time compared to placebo, with the 1000 mg dose showing a more pronounced effect (p < 0.0001) .

| Treatment Group | Colonic Transit Time (hours) | Statistical Significance |

|---|---|---|

| Placebo | 48.5 | - |

| 500 mg Na-CDCA | 36.2 | p < 0.01 |

| 1000 mg Na-CDCA | 28.7 | p < 0.0001 |

Antimicrobial Synergy Study

A study explored the synergistic effects of Na-CDCA combined with antibiotics against A. baumannii. Results showed that Na-CDCA enhanced the effectiveness of gentamicin and ciprofloxacin against both reference and multidrug-resistant strains, demonstrating its potential role in antibiotic therapy .

Análisis De Reacciones Químicas

Micelle Formation and Cholesterol Solubilization

NaCDC reduces biliary cholesterol saturation by forming mixed micelles with lipids. Its amphiphilic structure (hydrophobic steroid backbone and hydrophilic carboxylate group) enables micellar solubilization of cholesterol, facilitating gallstone dissolution .

Mechanism :

-

Cholesterol molecules integrate into NaCDC micelles via hydrophobic interactions.

-

Micelle stability is enhanced by Na⁺ counterions, which reduce electrostatic repulsion between anionic bile salt molecules .

Interaction with Oxalate Absorption

NaCDC increases colonic oxalate absorption by altering membrane permeability. In a study using surgically excluded human colon:

-

5 mM NaCDC elevated oxalate absorption fivefold, contributing to hyperoxaluria .

-

Proposed mechanism: Bile salt-induced disruption of epithelial tight junctions enhances paracellular oxalate transport .

Corrosion Inhibition in Neutral Chloride Solutions

NaCDC acts as a green corrosion inhibitor for carbon steel. Electrochemical studies in 0.1 M NaCl revealed:

| Parameter | Blank Solution | 5 mM NaCDC |

|---|---|---|

| Corrosion Current (μA/cm²) | 8.5 | 1.7 |

| Inhibition Efficiency (%) | – | 87 |

| Charge Transfer Resistance (kΩ·cm²) | 0.57 | 4.30 |

Mechanism :

-

Adsorption of chenodeoxycholate anions via carboxylate groups forms a protective organic layer .

-

XPS confirmed a carbon-rich surface film (20–30 at.% C) after immersion in NaCDC solutions .

Conjugation Reactions with Amino Acids

NaCDC undergoes enzymatic conjugation with taurine/glycine in hepatocytes. In vitro synthesis using EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide):

Receptor-Ligand Interactions

NaCDC activates the nuclear receptor FXR (farnesoid X receptor) at EC₅₀ = 10 μM . This regulates:

-

Gene expression : Upregulation of FGF19 (fibroblast growth factor 19) and suppression of CYP7A1 (cholesterol 7α-hydroxylase) .

-

Therapeutic outcome : Reduced bile acid synthesis and cholesterol gallstone dissolution .

Metabolic Conversion to Secondary Bile Acids

Gut microbiota metabolize NaCDC via 7α-dehydroxylation , producing:

Thermodynamics of Binding Reactions

Van’t Hoff analysis of NaCDC binding to polymeric sorbents revealed:

-

ΔH° : +12.5 kJ/mol (endothermic).

-

ΔS° : +85 J/mol·K (entropy-driven) .

Competing anions (e.g., Cl⁻) reduce binding affinity by destabilizing hydration shells .

Mitochondrial Permeability Transition

NaCDC induces mitochondrial membrane permeability transition (MPT) in rat liver:

Propiedades

IUPAC Name |

(4R)-4-[(3R,5S,7R,8R,9S,10S,13R,14S,17R)-3,7-dihydroxy-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-17-yl]pentanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H40O4/c1-14(4-7-21(27)28)17-5-6-18-22-19(9-11-24(17,18)3)23(2)10-8-16(25)12-15(23)13-20(22)26/h14-20,22,25-26H,4-13H2,1-3H3,(H,27,28)/t14-,15+,16-,17-,18+,19+,20-,22+,23+,24-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RUDATBOHQWOJDD-BSWAIDMHSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CCC(=O)O)C1CCC2C1(CCC3C2C(CC4C3(CCC(C4)O)C)O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H](CCC(=O)O)[C@H]1CC[C@@H]2[C@@]1(CC[C@H]3[C@H]2[C@@H](C[C@H]4[C@@]3(CC[C@H](C4)O)C)O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H40O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID2020260 | |

| Record name | Chenodeoxycholic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2020260 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

392.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | Chenodeoxycholic acid | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0000518 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Solubility |

0.0899 mg/mL | |

| Record name | Chenodeoxycholic acid | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB06777 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Chenodeoxycholic acid | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0000518 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Mechanism of Action |

Chenodiol suppresses hepatic synthesis of both cholesterol and cholic acid, gradually replacing the latter and its metabolite, deoxycholic acid in an expanded bile acid pool. These actions contribute to biliary cholesterol desaturation and gradual dissolution of radiolucent cholesterol gallstones in the presence of a gall-bladder visualized by oral cholecystography. Bile acids may also bind the the bile acid receptor (FXR) which regulates the synthesis and transport of bile acids. | |

| Record name | Chenodeoxycholic acid | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB06777 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

CAS No. |

474-25-9 | |

| Record name | Chenodeoxycholic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=474-25-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Chenodiol [USAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000474259 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Chenodeoxycholic acid | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB06777 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Chenodeoxycholic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2020260 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Chenodeoxycholic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.006.803 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | CHENODIOL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/0GEI24LG0J | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | Chenodeoxycholic acid | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0000518 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Melting Point |

168-171, 165 - 167 °C | |

| Record name | Chenodeoxycholic acid | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB06777 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Chenodeoxycholic acid | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0000518 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.